molecular formula C17H22N4OS B2363323 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea CAS No. 1788769-44-7

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea

Cat. No.: B2363323
CAS No.: 1788769-44-7
M. Wt: 330.45
InChI Key: XAXSHOHUKCJXCA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a thiazolyl group, and a pyrrolidinyl group connected through a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the synthesis of the thiazolyl and pyrrolidinyl intermediates, followed by their coupling with the dimethylphenyl group through a urea linkage. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, yield, and purity, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives with different substituents on the phenyl, thiazolyl, and pyrrolidinyl groups. Examples include:

  • 1-(3,4-Dimethylphenyl)-3-(pyrrolidin-2-yl)methylurea
  • 1-(3,4-Dimethylphenyl)-3-(thiazol-2-yl)methylurea

Uniqueness

1-(3,4-Dimethylphenyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-12-5-6-14(10-13(12)2)20-16(22)19-11-15-4-3-8-21(15)17-18-7-9-23-17/h5-7,9-10,15H,3-4,8,11H2,1-2H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXSHOHUKCJXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCCN2C3=NC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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